

Analytical Methods for the Detection of Ivosidenib in Biological Samples

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Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

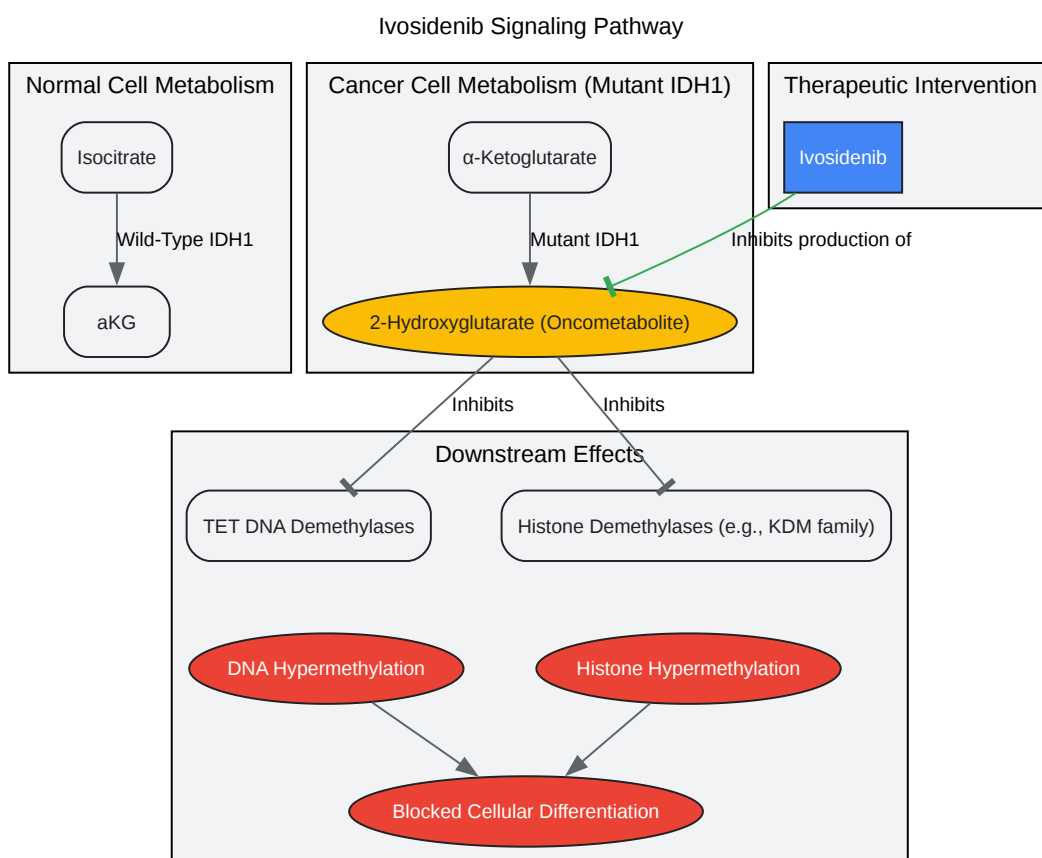
Ivosidenib is a small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1) mutant enzymes. [1] It is utilized in the treatment of specific cancers harboring susceptible IDH1 mutations, such as acute myeloid leukemia (AML) and cholangiocarcinoma. [1][2] The therapeutic efficacy of Ivosidenib is linked to its ability to decrease the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which in turn promotes cellular differentiation. [3][4] Accurate and precise quantification of Ivosidenib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This document provides detailed application notes and protocols for the analysis of Ivosidenib in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods.

Signaling Pathway of Ivosidenib

Ivosidenib targets a specific metabolic pathway altered in certain cancers. A mutation in the IDH1 enzyme leads to the abnormal production of 2-hydroxyglutarate (2-HG) from α -ketoglutarate (α -KG). [3] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. [5][6] This inhibition results in hypermethylation of DNA and histones, leading to epigenetic alterations that block cellular differentiation and contribute to

tumorigenesis.[5][7] Ivosidenib selectively inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[3]



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Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and reversing epigenetic blockade.

Analytical Methods

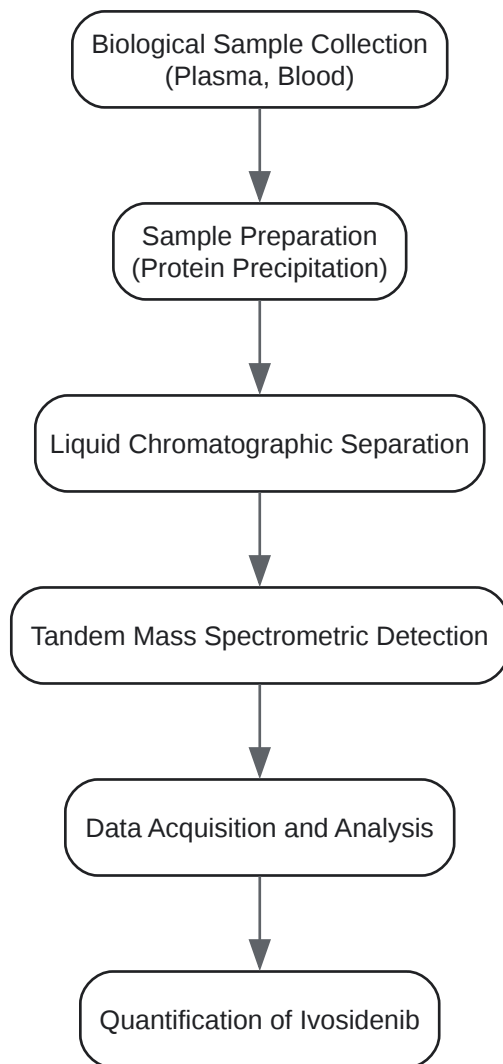
The most common and robust methods for the quantification of Ivosidenib in biological samples are LC-MS/MS and HPLC with UV detection. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for pharmacokinetic studies where low concentrations of the drug need to be measured.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system where Ivosidenib is separated from other matrix components. The eluent is then introduced into a mass spectrometer, where Ivosidenib is ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Experimental Workflow:

LC-MS/MS Experimental Workflow for Ivosidenib Analysis



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Caption: Workflow for quantifying Ivosidenib in biological samples using LC-MS/MS.

Detailed Protocol:

1. Sample Preparation (Protein Precipitation):

- To a 100 μ L aliquot of plasma or other biological fluid, add an internal standard (e.g., Ivosidenib-d4 or a structurally similar compound).
- Add 300 μ L of a protein precipitating agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

2. Liquid Chromatography Conditions:

Parameter	Condition 1	Condition 2
Column	C18 reverse-phase (e.g., 50 x 2.1 mm, 5 μ m)	Phenyl reverse-phase (e.g., 100 x 4.6 mm, 3 μ m)
Mobile Phase A	0.1% Formic acid in water	10 mM Ammonium acetate in water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	Isocratic or gradient elution	Isocratic or gradient elution
Flow Rate	0.3 - 0.5 mL/min	0.8 - 1.0 mL/min
Column Temperature	40 $^{\circ}$ C	35 $^{\circ}$ C
Injection Volume	5 - 10 μ L	10 - 20 μ L

3. Mass Spectrometry Conditions:

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	583.2
Product Ion (m/z)	214.1 (quantifier), 186.1 (qualifier)
Internal Standard (Ivosidenib-d4)	Precursor: 587.2, Product: 214.1
Collision Energy	Optimized for the specific instrument
Dwell Time	100 - 200 ms

Quantitative Data Summary (LC-MS/MS):

Parameter	Human Plasma	Rat Plasma	Mouse Plasma	Dried Blood Spots
Linearity Range (ng/mL)	50 - 50,000	2 - 2,000	1.1 - 3293	1.1 - 3293
Intra-day Precision (%RSD)	< 15%	< 10%	< 11%	< 11%
Inter-day Precision (%RSD)	< 15%	< 10%	< 11%	< 10%
Accuracy (% Bias)	Within ±15%	Within ±15%	Within ±10%	Within ±10%
Recovery (%)	> 85%	> 80%	> 80%	> 75%

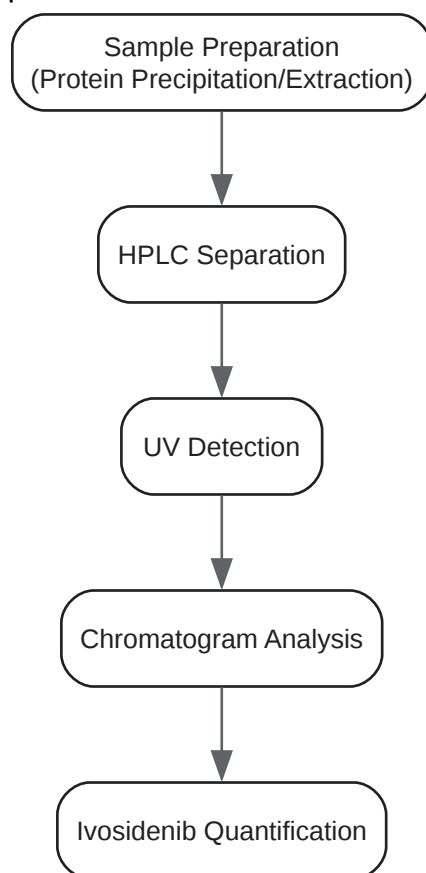
High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC with UV detection is a more accessible method for the quantification of Ivosidenib, particularly for in-vitro studies or when higher concentrations are expected. The

principle relies on the separation of Ivosidenib from other components in a sample using a reverse-phase HPLC column, followed by detection based on its ultraviolet absorbance at a specific wavelength.

Experimental Workflow:

HPLC-UV Experimental Workflow for Ivosidenib Analysis



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Caption: Workflow for quantifying Ivosidenib in samples using HPLC with UV detection.

Detailed Protocol:

1. Sample Preparation:

- The protein precipitation method described for LC-MS/MS can be used.
- For higher concentration samples, a simple dilution with the mobile phase may be sufficient.

2. HPLC Conditions:

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 10 mM Ammonium Acetate (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient or controlled (e.g., 30 °C)
Injection Volume	20 µL
UV Detection Wavelength	265 nm

Quantitative Data Summary (HPLC-UV):

Parameter	Mouse Plasma
Linearity Range (µg/mL)	0.50 - 12.5
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 10%
Accuracy (% Bias)	Within ±15%
Recovery (%)	> 85%

Conclusion

The analytical methods detailed in these application notes, particularly LC-MS/MS, provide robust, sensitive, and selective means for the quantification of Ivosidenib in various biological matrices. Adherence to these protocols will enable researchers and drug development professionals to obtain reliable data for pharmacokinetic assessments, therapeutic drug

monitoring, and other critical aspects of Ivosidenib research. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, the nature of the biological matrix, and the available instrumentation.

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